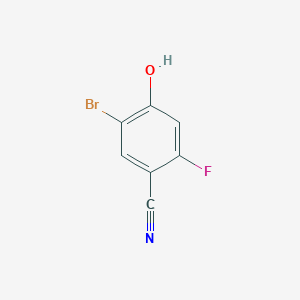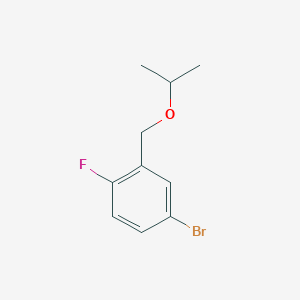
4-溴-1-氟-2-(异丙氧基甲基)苯
描述
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is an organic compound with the molecular formula C₁₀H₁₂BrFO. It is characterized by the presence of a bromine atom, a fluorine atom, and an isopropoxymethyl group attached to a benzene ring. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
科学研究应用
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the synthesis of potential drug candidates and in the study of drug interactions.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
Target of Action
Many bromo-fluoro compounds are used as substrates for cross-coupling reactions . They can form Grignard reagents used in the synthesis of various compounds .
Mode of Action
The bromine and fluorine atoms in these compounds can participate in various chemical reactions, forming new bonds with other elements or compounds .
Biochemical Pathways
These compounds can be involved in various biochemical pathways depending on their specific structure and the other compounds they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure .
Result of Action
The result of the action of these compounds can vary widely depending on their specific targets and the biochemical pathways they are involved in .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can either inhibit or activate their functions. For instance, it may act as a substrate or inhibitor in enzymatic reactions, thereby influencing the overall biochemical pathways .
Cellular Effects
The effects of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by either enhancing or inhibiting specific enzymatic activities .
Molecular Mechanism
At the molecular level, 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it may act as a substrate for certain enzymes, leading to the production of specific metabolites. Alternatively, it may inhibit the activity of enzymes involved in critical metabolic pathways, thereby altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can significantly influence its overall effects. For example, its accumulation in certain tissues may enhance its efficacy, while its distribution to non-target tissues may lead to off-target effects .
Subcellular Localization
The subcellular localization of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy. For instance, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the cytoplasm may influence metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene typically involves the following steps:
Bromination: The starting material, 1-fluoro-2-(isopropoxymethyl)benzene, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Isopropoxylation: The resulting brominated compound is then treated with isopropyl alcohol (propan-2-ol) in the presence of an acid catalyst to introduce the isopropoxymethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of a different halogenated compound.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzoic acid.
Reduction: 4-Fluoro-2-(isopropoxymethyl)benzene.
Substitution: Various halogenated derivatives depending on the nucleophile used.
相似化合物的比较
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is similar to other halogenated benzene derivatives, such as 1-bromo-4-fluoro-2-isopropoxybenzene and 4-bromo-1-fluoro-2-methoxybenzene. its unique combination of functional groups and positions on the benzene ring distinguishes it from these compounds. The presence of both bromine and fluorine atoms, along with the isopropoxymethyl group, contributes to its distinct chemical properties and reactivity.
Conclusion
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of new chemical entities and the study of biological systems. Understanding its properties and applications can lead to advancements in various fields, including chemistry, biology, and medicine.
属性
IUPAC Name |
4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIRHLGGFDBHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


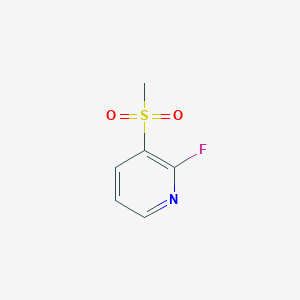
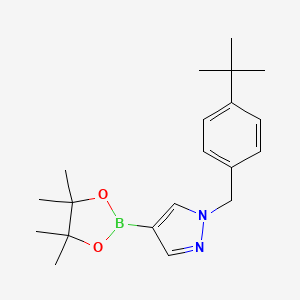

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)

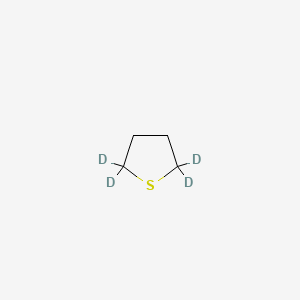
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)
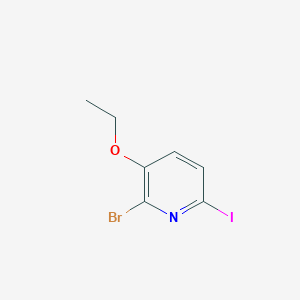
![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)

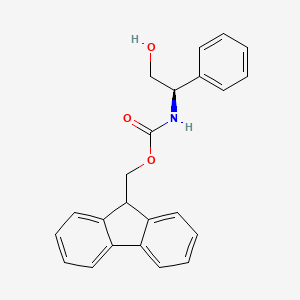

![L-[6-13C]fucose](/img/structure/B1446002.png)
